molecular formula C9H10O B046142 Isochroman CAS No. 493-05-0

Isochroman

Cat. No. B046142
CAS RN: 493-05-0
M. Wt: 134.17 g/mol
InChI Key: HEBMCVBCEDMUOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isochroman and its derivatives has been extensively studied due to its relevance in the production of pharmaceuticals, biologically active compounds, and materials science. A notable method for synthesizing isochroman derivatives involves the Pd-catalyzed cyclocarbonylative Sonogashira coupling of suitable alcohols and amides, offering a valuable and atom-efficient route for constructing alkylidenephthalans, -isochromans, and -isoindolines (Albano & Aronica, 2017). This method highlights the versatility and efficiency of modern synthetic chemistry in accessing complex heterocyclic systems.

Scientific Research Applications

  • C(sp3)-H Bond Functionalization : Isochroman is used for efficient C(sp3)-H bond functionalization under practical conditions, resulting in excellent yields (Muramatsu & Nakano, 2015).

  • Synthesis of Ropinirole Intermediate : It aids in synthesizing 4-[2-(benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indolin-2-one, an intermediate of the drug Ropinirole (Guo, 2006).

  • Applications in Nanotechnology, Materials Science, and Biotechnology : Isochroman's photochromism aspect is significant in fields like nanotechnology, materials science, and biotechnology, with potential applications in optical data processing, storage, computing, magnetism, astrophysics, chemical analysis, medicine, and biology (Desvergne & Pozzo, 2005).

  • Bio-sensing and Cell Imaging : Photochromic materials derived from isochroman are used in bio-sensing, cell imaging, and optical manipulation of bio-macromolecules (Zhang, Wang, & Tian, 2014).

  • Pharmacological Development : Isochroman, present in the Olea europea plant, exhibits several beneficial pharmacological activities and may contribute to the development of novel drugs with increased selective activity and enhanced therapeutic effectiveness (Fatima, Hussain, Ahmed, & Tabish, 2022).

  • Diverse Therapeutic Applications : Derivatives of isochroman have wide therapeutic applications, including acting as central nervous system, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents (Zhao et al., 2020).

  • Drug Synthesis : Isochroman derivatives can be synthesized via direct C(sp3)–H bond and N–H bond coupling, which could be useful in drug synthesis (Feng, Lv, Lu, & Cai, 2015).

  • Synthesis of Chroman, Isochroman, and Pyran Motifs : These motifs, synthesized from isochroman, find uses in scientific research (Ammann, Rice, & White, 2014).

  • Molecular Mechanism Studies in Apoptosis : ISO-9, an isochroman derivative, is a promising anti-apoptotic agent used to study the molecular mechanism of apoptosis in vascular endothelial cells (Zhang et al., 2008).

  • Antimicrobial and Anti-inflammatory Potential : Isochromans display good to excellent antimicrobial activity and possess anti-inflammatory potential, making them potential therapeutic agents for bacterial infection and inflammation (Ashraf & Saeed, 2015).

Safety And Hazards

Isochroman is a combustible liquid . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept cool .

Future Directions

The synthesis of functionalised isochromans using epoxides as aldehyde surrogates in hexafluoroisopropanol greatly expands the scope and rate of the reaction . This method facilitates the initial Meinwald rearrangement and expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes . The products could be easily further derivatised in the same pot by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions .

properties

IUPAC Name

3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBMCVBCEDMUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197757
Record name Isochromane
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochroman

CAS RN

493-05-0
Record name Isochroman
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Record name Isochromane
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Record name Isochroman
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Record name Isochromane
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Record name Isochromane
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Synthesis routes and methods I

Procedure details

oxocane; 2,3-epoxybutane; 1,2-epoxybut-3-ene; styrene oxide; 2-ethylfuran; 2-tert-butylfuran; 2,3-dimethylfuran; 2,3-dihydrobenzofuran; dimethyl 3-furylmethyl borate; 2-trimethylsilylfuran; 3-trimethylsilylfuran; oxazole; 1,3,4-oxadiazole; 3,4-dichloro-1,2-epoxybutane; 3,4-dibromo-1,2-epoxybutane and the like.
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Synthesis routes and methods II

Procedure details

To a solution of phenethyl alcohol (122 mg, 1.0 mmol) in glacial acetic acid (2 mL) was added formaldehyde (40% in water, 100 μl, 1.5 mmol) and Yb(CNf3)3 (276 mg, 0.1 mmol, 10 mol %). The mixture was stirred at reflux for 18 hours. The mixture was allowed to cool, diluted with CH2Cl2, washed with water, aqueous sodium hydrogen carbonate solution, and brine, dried over MgSO4, filtered and evaporated. Chromatography (3:1 PE:Et2O) gave isochroman (54 mg, 40%) as a colourless oil: IR (thin film; NaCl plate) 2929, 2851, 1605, 1585 cm−1; δH (300 MHz, CDCl3) 7.23-7.14 (3H, m, Ar—H×3), 7.04-7.00 (1H, m, Ar—H), 4.82 (2H, s, ArCH2O), 4.04 (2H, t, J=5.7 Hz, ArCH2OCH2), 2.90 (2H, t, J=5.7 Hz, ArCH2CH2); δC (75 MHz, CDCl3) 135.0, 133.3, 129.0, 126.4, 126.0, 124.4, 68.0, 65.4, 28.4; MS 134 (M+), 104, 77, 51.
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122 mg
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100 μL
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Yb(CNf3)3
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276 mg
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2 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

31 g (0.398 mol) of benzene was put in a 500 ml four-necked flask equipped with a stirrer, a Liebig condenser having the upper portion thereof provided with a calcium chloride tube, and a thermometer, then stirred under a nitrogen stream at 300 rpm, and then mixed with 53 g (0.398 mol) of aluminum chloride and 17.3 g of dichlorometahne at room temperature. The resulting solution was cooled to -20° C. A solution of 17.5 g (0.398 mol) of ethylene oxide in 146.5 g of dichloromethane was dropwise added to the cooled solution over 4 hours. During this dropwise addition, the temperature of the reaction system was maintained at -20° C. to -30° C. After the completion of the dropwise addition, the resulting mixture was stirred at the same temperature for 15 minutes. Thereafter, 18 g (0.282 mol) of a 47% aqueous solution of formaldehyde was added to this mixture at 5° C. over 30 minutes. The resulting mixture was heated up to a temperature of 20° C. under stirring, and then further stirred at the same temperature for 2 hours and 30 minutes. 100 g of water was carefully added dropwise to the resulting mixture at a temperature of 30° C. or below. The resulting mixture was heated up to a temperature of 40° C. under stirring, and then further stirred at the same temperature for 1 hour. The resulting reaction mixture was allowed to stand still to effect phase separation. After the removal of the lower layer, the remaining organic phase was mixed with 50 g of a 10% aqueous solution of caustic soda. The resulting mixture was stirred at 40° C. for 1 hour, and then allowed to stand still to effect phase separation. After the removal of the lower layer, the remaining organic phase was distilled to remove the solvent. Subsequently, the residue was subjected to vacuum distillation (under 20 Torr) to obtain 37.4 g (0.278 mol) of isochroman as a fraction boiling at 105 to 106.5° C. (under 20 Torr). The yield was 70%.
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31 g
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17.5 g
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146.5 g
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aqueous solution
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100 g
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70%

Synthesis routes and methods V

Procedure details

2-phenylethanol (48.8 g,) and paraformaldehyde (15 g,) were mixed and stirred on an ice bath while a stream of hydrogen chloride gas was passed vigorously through the suspension for 2 hr. The ice-bath was removed and the flow of hydrogen chloride was decreased. The mixture was stirred at room temperature for a further 4 hr. during which time the mixture cleared, after which the reaction mixture stood overnight at room temperature. Aqueous sodium hydroxide solution (100 g/100 ml) was added cautiously, with stirring to the reaction mixture over a period of 30 min. The mixture was heated at reflux for 2 hr., cooled and the oil extracted with ether (3×100 ml). The ether layer was dried (magnesium sulphate) and the solvent removed in vacuo. The residue was distilled under vacuum to give isochroman (45.7 g, b.pt 84.5°-85°/8 mmHg)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isochroman
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Isochroman
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Isochroman
Reactant of Route 4
Isochroman
Reactant of Route 5
Isochroman
Reactant of Route 6
Isochroman

Citations

For This Compound
4,060
Citations
AR Togna, V Latina, G Trefiletti, M Guiso… - Brain Research …, 2013 - Elsevier
… In our opinion, our findings of the protective effect of this hydroxy-isochroman L137, a minor … In conclusion, here we demonstrated for the first time that the isochroman L137, a minor …
Number of citations: 16 www.sciencedirect.com
Z Zhao, K Kang, J Yue, X Ji, H Qiao, P Fan… - European Journal of …, 2021 - Elsevier
… on the bioactivities of isochroman derivatives including isochroman-3-one, isochroman-4-one, … isochroman analogues and potential targets to give a visual appreciation of the roles of …
Number of citations: 14 www.sciencedirect.com
PW Jurutka, O di Martino, S Reshi, S Mallick… - International journal of …, 2022 - mdpi.com
… Further, we hypothesized that the isochroman group would make the rexinoids possessing … If the isochroman rexinoids were as potent and selective as their non-isochroman …
Number of citations: 2 www.mdpi.com
Tamanna, M Kumar, K Joshi… - Advanced Synthesis & …, 2020 - Wiley Online Library
The isochroman scaffold constitutes an important structural unit, which is present in various bioactive natural products and synthetic pharmaceutical compounds exhibiting wide arrays …
Number of citations: 17 onlinelibrary.wiley.com
RE TenBrink, CL Bergh, JN Duncan… - Journal of medicinal …, 1996 - ACS Publications
HPLC using a Daicel OJ column indicated> 99% ee for 13 by this method. Another method of resolution involved the Amano PS-30 lipase-mediated hydrolysis of ester 9 to give 11 (…
Number of citations: 118 pubs.acs.org
RS Orfali, AH Aly, W Ebrahim, P Proksch - Phytochemistry letters, 2015 - Elsevier
Chromatographic analysis of the ethyl acetate extract of the fungus Penicillium sp., which was isolated from the sediment of the hyper saline lake Wadi El-Natrun in Egypt, afforded two …
Number of citations: 25 www.sciencedirect.com
D Abdoulaye, K Martin, C Moussa, K Léopold… - Research Journal of …, 2011 - isca.me
A new family of compounds (4-acyl isochroman-1, 3-diones), demonstrating antioxidant properties, have been synthesized and described. Their antioxidant properties are studied herein…
Number of citations: 16 isca.me
EB Knott - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
DURING an investigation of the potential use of o-bromoacetylbenzoic acid (I) in the Hantzsch thiazole synthesis, an attempted condensation with alcoholic isopropyl thioncarbamate in …
Number of citations: 13 pubs.rsc.org
L Zhang, X Zhu, BX Zhao, J Zhao, Y Zhang… - Vascular …, 2008 - Elsevier
… and apoptosis, a series of isochroman derivatives were synthesized in our laboratory (Zhao et al., 2004a). In this study, we screened the isochroman derivatives by MTT assay, and …
Number of citations: 26 www.sciencedirect.com
G Trefiletti, AR Togna, V Latina, C Marra… - British journal of …, 2011 - cambridge.org
… of 1-phenyl-6,7-dihydroxy-isochroman (L137) to modulate the production of key inflammatory … We also demonstrated that the effects of the isochroman are mediated, at least partly, …
Number of citations: 23 www.cambridge.org

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